molecular formula C19H23NO3S B2949550 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole CAS No. 873588-40-0

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B2949550
CAS No.: 873588-40-0
M. Wt: 345.46
InChI Key: NPRYPGVURQSFDP-UHFFFAOYSA-N
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Description

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is an indoline-sulfonamide derivative of significant interest in chemical biology and oncology research. Compounds within this structural class have demonstrated potent activity against a broad spectrum of human cancer cells, including those with multidrug-resistant phenotypes, by functioning as microtubule-disrupting agents . The established mechanism of action for related oral indoline-sulfonamide compounds involves high-affinity binding to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization . This disruption of the cytoskeleton subsequently triggers a cascade of cellular events characteristic of apoptosis. Researchers have observed that this includes G2/M phase cell cycle arrest, up-regulation of cyclin B1, phosphorylation of Bcl-2, and the activation of caspase-9 and caspase-3 pathways, indicating a mitochondrial-dependent apoptotic signaling route . The inclusion of the tert-butyl moiety in the structure is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic properties and enhance metabolic stability . Given these properties, this compound serves as a valuable chemical tool for investigating mitotic arrest mechanisms, studying the dynamics of tubulin polymerization, and exploring novel pathways for overcoming drug resistance in cancer models. It is presented as a high-purity chemical entity for research applications. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-19(2,3)16-13-15(9-10-18(16)23-4)24(21,22)20-12-11-14-7-5-6-8-17(14)20/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYPGVURQSFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the core indole structure. The tert-butyl group and methoxy group are introduced through specific chemical reactions, often involving the use of reagents such as tert-butyl chloride and methanol under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, possibly acting as a precursor for drug development.

  • Industry: Its unique properties may be exploited in the manufacturing of advanced materials or as an intermediate in chemical processes.

Mechanism of Action

The mechanism by which 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitrobenzoyl in ): Enhance crystallinity and intermolecular interactions, critical for solid-state studies.
  • Bulky Groups (e.g., tert-butyl in the target compound): Likely reduce solubility but improve metabolic stability.
  • Heterocyclic Moieties (e.g., pyridinyl in ): Introduce hydrogen-bonding or π-stacking capabilities, enhancing binding to biological targets.

Synthetic Accessibility: Sulfonylation (e.g., benzenesulfonyl derivatives) and acylation (e.g., fluorophenylcarbonyl) are common strategies for functionalizing the indoline nitrogen . Yields vary significantly (e.g., 78% for fluorophenylcarbonyl vs. unoptimized protocols for bulkier substituents).

Chloropyrimidinyl derivatives () highlight applications in drug discovery due to their modular reactivity.

Crystallographic Behavior :

  • Benzenesulfonyl derivatives () exhibit defined crystal packing, whereas bulkier analogs (e.g., tert-butyl) may require advanced refinement tools (e.g., SHELXL ) for structural elucidation.

Biological Activity

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole, also known by its CAS number 338747-73-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H23NO4S
  • Molecular Weight : 361.5 g/mol
  • Structure : The compound features a sulfonyl group attached to a methoxy-substituted aromatic ring and a dihydroindole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of various indole derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Similar Indole DerivativeSW480TBDCell cycle arrest

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Compounds with similar structures have exhibited activity against various bacterial strains, including drug-resistant strains. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cell survival in pathogens.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of their therapeutic potential.
  • Cell Cycle Modulation : Many derivatives have been shown to affect the cell cycle, particularly at the G2/M checkpoint, thereby halting proliferation.

Study on Anticancer Properties

A study published in PubMed evaluated a series of indole derivatives for their anticancer properties. The results indicated that modifications at the sulfonyl and methoxy positions significantly enhanced biological activity. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of related compounds against resistant bacterial strains. The results highlighted that certain structural features contributed to enhanced binding affinity to bacterial enzymes, leading to effective inhibition .

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